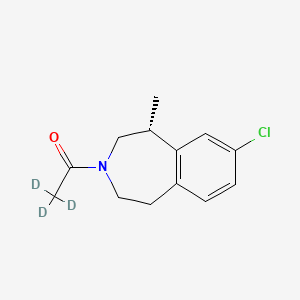

N-Acetyl Lorcaserin-d3

Description

N-Acetyl Lorcaserin-d3: is an isotope-labeled analog of N-Acetyl Lorcaserin, which is an impurity of Lorcaserin. Lorcaserin is a selective serotonin 2C receptor agonist used primarily for the treatment of obesity. The deuterium-labeled version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lorcaserin .

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

240.74 g/mol |

IUPAC Name |

1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone |

InChI |

InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1/i2D3 |

InChI Key |

MBRQQRJEBYRWMN-IZTXOYSKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCC2=C(C=C(C=C2)Cl)[C@H](C1)C |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Lorcaserin-d3 involves the acetylation of Lorcaserin with deuterium-labeled acetic anhydride. The reaction is typically carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reagents and advanced purification techniques to ensure the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Lorcaserin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine form.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Parent amine form.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl Lorcaserin-d3 is widely used in scientific research, including:

Chemistry: Studying the metabolic pathways and degradation products of Lorcaserin.

Biology: Investigating the interaction of Lorcaserin with serotonin receptors.

Medicine: Researching the pharmacokinetics and pharmacodynamics of Lorcaserin in the treatment of obesity.

Industry: Developing new formulations and delivery methods for Lorcaserin.

Mechanism of Action

N-Acetyl Lorcaserin-d3, like Lorcaserin, acts as a selective serotonin 2C receptor agonist. It activates serotonin receptors in the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone. This hormone promotes satiety and reduces food intake, thereby aiding in weight loss. The deuterium labeling allows for detailed study of the compound’s metabolic pathways and interactions within the body .

Comparison with Similar Compounds

Similar Compounds

Lorcaserin: The parent compound, used for the treatment of obesity.

N-Acetyl Lorcaserin: The non-deuterated analog.

Lorcaserin Hydrochloride: The hydrochloride salt form of Lorcaserin.

Uniqueness

N-Acetyl Lorcaserin-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic research and in understanding the detailed mechanisms of Lorcaserin’s action .

Q & A

Basic Research Questions

Q. How is N-Acetyl Lorcaserin-d3 synthesized, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves deuterium (d3) labeling during acetylation of Lorcaserin. Techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic enrichment (>98% deuterium incorporation) .

- Critical Step : Ensure reaction conditions (e.g., pH, temperature) are optimized using full factorial experimental designs to minimize side products .

Q. What role does deuterium labeling (d3) play in pharmacokinetic studies of this compound?

- Methodology : The d3 label (deuterium at three positions) enhances metabolic stability, reducing first-pass metabolism. Researchers use stable isotope tracing in in vivo models (e.g., rodents) to track pharmacokinetic parameters (Cmax, t1/2) via plasma LC-MS/MS . This allows differentiation between endogenous and exogenous metabolites .

- Validation : Compare deuterated vs. non-deuterated analogs in dose-response studies to confirm isotopic effects on bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound across studies?

- Methodology : Discrepancies often arise from assay conditions (e.g., pH, buffer composition). Use surface plasmon resonance (SPR) or radioligand binding assays under standardized protocols (e.g., 25°C, Tris-HCl buffer pH 7.4). Apply two-way ANOVA to statistically compare datasets and identify confounding variables (e.g., batch-to-batch variability in compound synthesis) .

- Case Study : Replicate conflicting studies with blinded positive/negative controls to isolate technical vs. biological variability .

Q. What experimental designs optimize detection of this compound’s metabolites in complex biological matrices?

- Methodology : Employ untargeted metabolomics using quadrupole-time-of-flight (Q-TOF) MS coupled with ion mobility spectrometry to separate isobaric metabolites. For targeted analysis, design MRM (multiple reaction monitoring) transitions specific to deuterated fragments.

- Validation : Spike deuterated internal standards (e.g., d3-glucuronide conjugates) into plasma/urine samples to correct for matrix effects .

Q. How do researchers control for confounding variables in longitudinal studies of this compound’s neuropharmacological effects?

- Methodology : Use stratified randomization in animal cohorts to balance age, sex, and genetic background. Monitor confounding factors (e.g., circadian rhythm, diet) via mixed-effects models . For metabolic profiling, normalize this compound levels to creatine-referenced magnetic resonance spectroscopy (MRS) signals in brain tissue .

- Statistical Tools : Apply linear regression with covariate adjustment to isolate drug-specific effects from baseline variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.